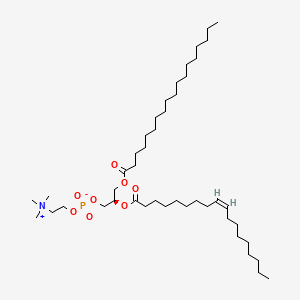
O-Methylmukonidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Methylmukonidine is a naturally occurring carbazole alkaloid first isolated from the Chinese medicinal plant Clausena excavata in 1993 . It is also found in the stem bark of Murraya koenigii . Carbazole alkaloids are known for their diverse biological activities, making them significant in medicinal chemistry.
Vorbereitungsmethoden
O-Methylmukonidine can be synthesized through a gold-catalyzed cyclization reaction of 1-(indol-2-yl)-2-methoxy-2,3-allenols . This method is highly selective, atom-economic, and uses readily available starting materials such as indolecarbaldehydes and methoxypropadiene . The reaction conditions involve the use of gold catalysts, which facilitate the cyclization process efficiently .
Analyse Chemischer Reaktionen
O-Methylmukonidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield dehydrogenated products .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of O-Methylmukonidine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the generation of superoxide anions and elastase release, contributing to its anti-inflammatory effects . Additionally, this compound’s neuroprotective properties are attributed to its ability to protect PC12 cells from injury induced by okadaic acid .
Vergleich Mit ähnlichen Verbindungen
O-Methylmukonidine is part of a broader family of carbazole alkaloids, which includes compounds like mukonidine, glycosinine, and clausine V . Compared to these similar compounds, this compound is unique due to its specific structural features and biological activities. For instance, while mukonidine also exhibits anti-inflammatory properties, this compound has a broader spectrum of biological activities, including neuroprotection and cytotoxicity .
Conclusion
This compound is a versatile and biologically active compound with significant potential in various scientific and industrial applications. Its unique chemical structure and diverse biological activities make it a valuable subject of study in medicinal chemistry and related fields.
Eigenschaften
CAS-Nummer |
14501-65-6 |
|---|---|
Molekularformel |
C15H13NO3 |
Molekulargewicht |
255.27 g/mol |
IUPAC-Name |
methyl 2-methoxy-9H-carbazole-3-carboxylate |
InChI |
InChI=1S/C15H13NO3/c1-18-14-8-13-10(7-11(14)15(17)19-2)9-5-3-4-6-12(9)16-13/h3-8,16H,1-2H3 |
InChI-Schlüssel |
BYDOYRHWHKPKQP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C3=CC=CC=C3NC2=C1)C(=O)OC |
Kanonische SMILES |
COC1=C(C=C2C3=CC=CC=C3NC2=C1)C(=O)OC |
melting_point |
133-135°C |
Physikalische Beschreibung |
Solid |
Synonyme |
clausine L |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethyl 4-[(4-azidophenyl)disulfanyl]butanimidoate hydrochloride](/img/structure/B1263161.png)


![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoyl]oxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1263168.png)




